molecular formula C8H4ClF2NO B12850872 2-(Chloromethyl)-4,6-difluorobenzoxazole CAS No. 1512284-49-9

2-(Chloromethyl)-4,6-difluorobenzoxazole

Cat. No.: B12850872
CAS No.: 1512284-49-9
M. Wt: 203.57 g/mol
InChI Key: OLNVDJCAMRIJKK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,6-difluorobenzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,6-difluorobenzoxazole typically involves the chloromethylation of 4,6-difluorobenzoxazole. One common method includes the reaction of 4,6-difluorobenzoxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,6-difluorobenzoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoxazole derivatives.

    Oxidation: Formation of benzoxazole oxides or other oxidized products.

    Reduction: Formation of methyl-substituted benzoxazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-4,6-difluorobenzoxazole has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

    Material Science: Employed in the development of advanced materials such as polymers and resins with enhanced properties.

    Chemical Biology: Utilized in the study of biological pathways and molecular interactions due to its reactive functional groups.

    Industrial Chemistry: Applied in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,6-difluorobenzoxazole involves its interaction with biological targets through its reactive chloromethyl and fluorine groups. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to inhibition or modification of their functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1,3-dioxolane
  • 2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine
  • 2-(Chloromethyl)-1H-benzo[d]imidazole

Comparison

2-(Chloromethyl)-4,6-difluorobenzoxazole is unique due to the presence of both chlorine and fluorine atoms in the benzoxazole ring. This combination enhances its reactivity and potential for diverse applications compared to similar compounds that may lack one or both of these substituents. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and material science.

Properties

CAS No.

1512284-49-9

Molecular Formula

C8H4ClF2NO

Molecular Weight

203.57 g/mol

IUPAC Name

2-(chloromethyl)-4,6-difluoro-1,3-benzoxazole

InChI

InChI=1S/C8H4ClF2NO/c9-3-7-12-8-5(11)1-4(10)2-6(8)13-7/h1-2H,3H2

InChI Key

OLNVDJCAMRIJKK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC(=N2)CCl)F)F

Origin of Product

United States

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